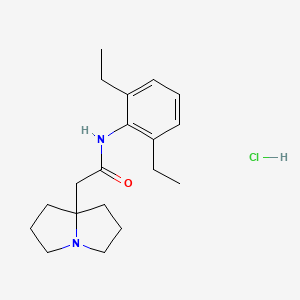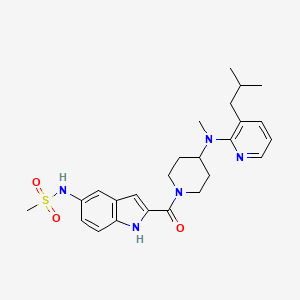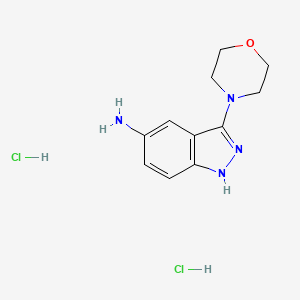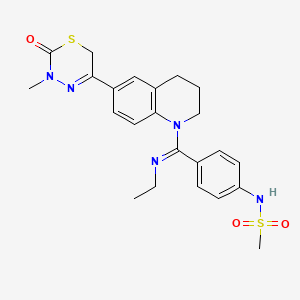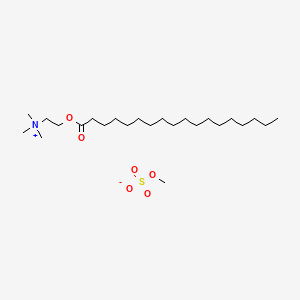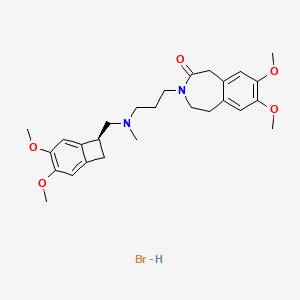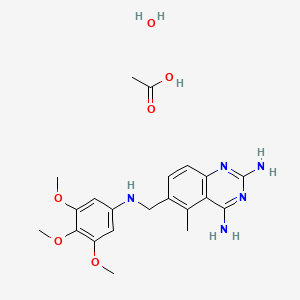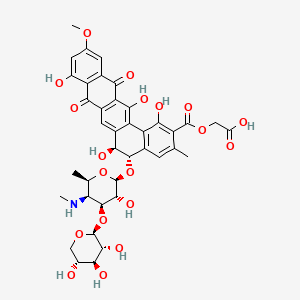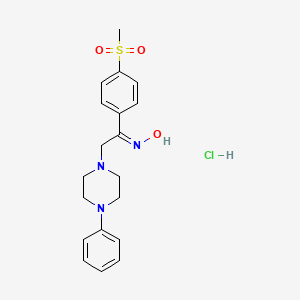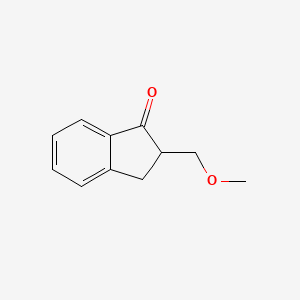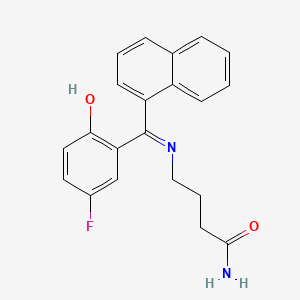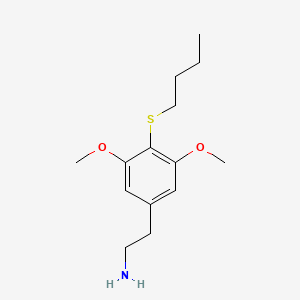
Thiobuscaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobuscaline, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug. It is an analog of buscaline and was first synthesized by Alexander Shulgin. This compound is known for its entheogenic properties, causing a threshold effect. The compound has a chemical formula of C14H23NO2S and a molar mass of 269.40 g·mol−1 .
Métodos De Preparación
Thiobuscaline can be synthesized through various methods involving thiophene derivatives. One common synthetic route is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Análisis De Reacciones Químicas
Thiobuscaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Aplicaciones Científicas De Investigación
Thiobuscaline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the properties and reactions of thiophene derivatives. In biology, this compound is studied for its potential effects on the central nervous system, given its psychedelic properties. In medicine, research is ongoing to explore its potential therapeutic uses, although its entheogenic effects limit its application. Industrial applications of this compound are minimal due to its psychoactive nature .
Mecanismo De Acción
The mechanism of action of thiobuscaline involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The molecular targets and pathways involved in its action are similar to those of other psychedelic phenethylamines, such as mescaline. detailed studies on the pharmacological properties, metabolism, and toxicity of this compound are limited .
Comparación Con Compuestos Similares
Thiobuscaline is similar to other psychedelic phenethylamines, such as mescaline and buscaline. it is unique due to the presence of a butylthio group at the 4-position of the phenethylamine backbone. This structural difference contributes to its distinct pharmacological profile. Other similar compounds include 2C-T-2 and 2C-T-7, which also contain sulfur atoms in their structures .
Propiedades
Número CAS |
90109-57-2 |
|---|---|
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.40 g/mol |
Nombre IUPAC |
2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
Clave InChI |
CPNWMHCBHUXITO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C=C(C=C1OC)CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



